molecular formula C12H15NO2 B13210633 N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine

N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine

Cat. No.: B13210633
M. Wt: 205.25 g/mol
InChI Key: OIKYYMBMHBZDPH-UHFFFAOYSA-N
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Description

N-[1-(2H-1,3-Benzodioxol-5-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It features a 1,3-benzodioxole group linked to an ethyl-cyclopropylamine chain. This compound is identified by CAS Number 926266-49-1 . While the specific research applications of this exact compound are not detailed in the available literature, its core structure provides strong clues to its potential research value. The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry and is found in compounds with a range of biological activities. Furthermore, cyclopropanamine derivatives are an important class in pharmaceutical research, with patents discloring that structurally similar cyclopropanamine compounds are investigated as lysine-specific demethylase 1 (LSD1) inhibitors for potential therapeutic use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as other central nervous system disorders . Related compounds containing the 1,3-benzodioxol group have also been studied in behavioral pharmacology for their discriminative stimulus properties . Researchers may find this chemical useful as a building block or intermediate in synthetic chemistry, or as a structural analog for probing biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H15NO2/c1-8(13-10-3-4-10)9-2-5-11-12(6-9)15-7-14-11/h2,5-6,8,10,13H,3-4,7H2,1H3

InChI Key

OIKYYMBMHBZDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

  • Primary amine oxidation : Reacts with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media to form nitriles or nitroso derivatives.

  • Cyclopropane ring oxidation : Susceptible to ring-opening oxidation via ozone or peracids (e.g., mCPBA), yielding diketones or epoxide intermediates.

Key Reaction Pathway

N 1 2H 1 3 Benzodioxol 5 YL ethyl cyclopropanamineKMnO4/H+Nitrile derivative+CO2\text{N 1 2H 1 3 Benzodioxol 5 YL ethyl cyclopropanamine}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Nitrile derivative}+\text{CO}_2\uparrow

Reduction Reactions

The benzodioxole moiety participates in hydrogenation:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the benzodioxole’s aromatic system to a cyclohexane-diol structure while preserving the cyclopropane ring.

Conditions Product Yield
10% Pd/C, 50 psi H₂Tetrahydro-benzodioxole derivative~65%

Alkylation and Acylation

The primary amine reacts with electrophiles:

  • Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .

  • Acylation : Acetyl chloride or anhydrides yield stable amides, enhancing solubility for pharmaceutical applications .

Example Reaction

R NH2+CH3COClR NHCOCH3+HCl\text{R NH}_2+\text{CH}_3\text{COCl}\rightarrow \text{R NHCOCH}_3+\text{HCl}

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions:

  • Acid-catalyzed ring-opening : HCl or HBr cleave the ring to form chlorinated or brominated alkanes.

  • Thermal decomposition : At >150°C, the ring fragments into propene derivatives via-sigmatropic shifts.

Cross-Coupling Reactions

The benzodioxole’s electron-rich aromatic system participates in:

  • Buchwald-Hartwig amination : Pd-catalyzed coupling with aryl halides to form biaryl amines .

  • Suzuki-Miyaura coupling : Forms C–C bonds with boronic acids using Pd₂(dba)₃/Xantphos catalysts .

Catalytic System Efficiency

Catalyst Ligand Conversion
Pd₂(dba)₃Xantphos92%

Electrophilic Aromatic Substitution

The benzodioxole moiety directs electrophiles to the 5-position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization.

  • Sulfonation : Oleum generates sulfonic acid derivatives for solubility tuning.

Critical Insights from Research

  • The compound’s reactivity is dominated by its amine group and strained cyclopropane ring, enabling diverse functionalization pathways .

  • Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are pivotal for synthesizing analogs with enhanced bioactivity .

  • Oxidation and reduction pathways are strongly influenced by the benzodioxole’s electron-donating effects.

For further exploration, consult primary literature from peer-reviewed journals or specialized databases like EvitaChem.

Scientific Research Applications

N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropanamine group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropanamine vs.
  • β-Keto Group Absence: Unlike Eutylone or Methylone, the target compound lacks a β-keto group, which is known to enhance serotonin transporter (SERT) affinity in cathinone derivatives .

Pharmacological and Metabolic Comparisons

Receptor Binding Affinity

  • Serotonin and Dopamine Transporters (SERT/DAT): β-keto derivatives (e.g., Eutylone) exhibit balanced SERT/DAT inhibition, whereas non-keto compounds (e.g., MBDB) show weaker SERT affinity .
  • Metabolic Stability :
    • Cyclopropane rings are generally resistant to oxidative metabolism, suggesting slower degradation compared to ethyl or methyl-substituted analogs .

Toxicity and Side Effects

  • Cardiotoxicity: β-keto analogs (e.g., Eutylone) are associated with higher cardiovascular risks due to norepinephrine reuptake inhibition. The absence of a β-keto group in the target compound may reduce this risk .

Biological Activity

N-[1-(2H-1,3-benzodioxol-5-YL)ethyl]cyclopropanamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : Not explicitly listed, but related compounds can be found under similar identifiers.

The compound features a cyclopropanamine structure linked to a benzodioxole moiety, which is known for its presence in various biologically active substances.

This compound's biological activity is primarily attributed to its interaction with specific biochemical pathways:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. This inhibition can lead to altered gene expression and potentially induce apoptosis in cancer cells .
  • Cell Cycle Regulation : Research indicates that related benzodioxole derivatives can cause cell cycle arrest at the S phase, leading to increased apoptosis in cancer cell lines. This suggests that this compound may similarly affect cell cycle dynamics.

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures:

  • Case Study 1 : A study on benzodioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .
  • Case Study 2 : A related compound was tested in vivo and showed promising results in reducing tumor size in mouse models of melanoma, further supporting the hypothesis that this compound may exhibit similar anticancer properties .

Neuroprotective Effects

Emerging research suggests that compounds featuring the benzodioxole structure may also possess neuroprotective properties:

  • Neuroprotection : Some studies indicate that these compounds can mitigate neuronal damage caused by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, NeuroprotectiveLSD1 inhibition, Cell cycle arrest
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamideAnticancerInduces apoptosis, affects cell cycle
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamideModulates ABC transporters for cystic fibrosisEnzyme modulation

Q & A

Q. What are the established synthetic routes for N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine, and how do reaction conditions influence yield?

The synthesis of benzodioxole-containing amines typically involves multi-step protocols. For example, analogous compounds are synthesized via nucleophilic substitution or reductive amination. A reported method for structurally similar benzodioxol-imidazole hybrids involves condensation of a benzodioxol-substituted ketone with an amine precursor under reflux in ethanol, followed by purification via column chromatography . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For cyclopropanamine derivatives, ring-opening reactions of cyclopropane intermediates with benzodioxol-containing electrophiles are common .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example, substituted benzodioxol compounds are analyzed using single-crystal X-ray diffraction (SCXRD) to confirm bond lengths, angles, and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, with validation metrics including R-factor (<0.05) and data-to-parameter ratios (>15:1) . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups .

Q. What pharmacological activities are associated with the benzodioxol-cyclopropanamine scaffold?

Benzodioxol derivatives often exhibit central nervous system (CNS) activity. For instance, structurally related compounds like 3,4-methylenedioxyamphetamine (MDA) analogs act as serotonin receptor agonists or reuptake inhibitors . Preliminary screening for this compound should include in vitro assays (e.g., radioligand binding for monoamine transporters) and in vivo behavioral models (e.g., locomotor activity tests in rodents) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to CNS targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like serotonin transporters (SERT). A study on benzodioxol-imidazole hybrids employed docking into the SERT binding pocket (PDB ID: 5I6X) to analyze hydrogen bonding and hydrophobic interactions . Free energy calculations (e.g., MM-GBSA) refine affinity predictions. Experimental validation via competitive binding assays is critical to resolve discrepancies between computational and empirical data .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Disorder in the cyclopropane or benzodioxol rings can complicate refinement. SHELXL’s PART and SUMP instructions help model disordered regions. For example, a study on a benzodioxol-pyrazole derivative required partitioning occupancy for overlapping atoms, validated via difference Fourier maps . High-resolution data (≤0.8 Å) and twinning detection (e.g., using Rint >0.05) improve accuracy .

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) alter pharmacological potency?

Structure-activity relationship (SAR) studies on cyclopropanamine analogs reveal that electron-withdrawing groups (e.g., -F, -NO2) on the cyclopropane ring enhance metabolic stability but reduce blood-brain barrier permeability. Introducing methyl groups at the cyclopropane-amine junction increases steric hindrance, potentially lowering off-target interactions . Systematic SAR requires parallel synthesis of derivatives followed by in vitro screening (e.g., EC50 determination via cAMP assays) .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data often stem from tautomerism or solvent effects. For example, a benzodioxol-oxime derivative exhibited varying ¹H NMR shifts in DMSO vs. CDCl3 due to hydrogen bonding . Multi-technique validation (e.g., FTIR for functional groups, X-ray for tautomeric forms) is recommended. Advanced MS/MS fragmentation patterns can distinguish isobaric impurities .

Methodological Resources

Q. Table 1: Key Techniques for Characterizing this compound

TechniqueApplicationExample Parameters/References
SCXRDConfirm stereochemistryR-factor <0.05, SHELXL refinement
HRMSMolecular weight validationm/z accuracy ≤2 ppm
Radioligand assaysTarget affinity screeningIC50 via [³H]citalopram binding
Molecular dockingBinding mode predictionAutoDock Vina, ΔG ≤-8 kcal/mol

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